molecular formula C13H16ClN3 B1310893 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine CAS No. 956397-18-5

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1310893
CAS No.: 956397-18-5
M. Wt: 249.74 g/mol
InChI Key: AHLRDDKINAAAJO-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine (molecular formula: C₁₃H₁₆ClN₃; molecular weight: 249.74 g/mol) is a pyrazole-based compound characterized by a tert-butyl substituent at the 3-position of the pyrazole ring and a 2-chlorophenyl group at the 1-position (Figure 1). The tert-butyl group enhances steric bulk and lipophilicity, while the 2-chlorophenyl substituent contributes to electronic effects and binding interactions. Its synthesis typically involves condensation reactions between substituted hydrazines and β-keto esters or ketones, followed by functional group modifications .

Properties

IUPAC Name

5-tert-butyl-2-(2-chlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLRDDKINAAAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426854
Record name 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956397-18-5
Record name 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 2-chlorobenzoyl chloride with tert-butylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is primarily investigated for its potential as a therapeutic agent. It has shown promise in the development of anti-inflammatory and analgesic drugs. Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Case Study: Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit anticancer properties. For instance, a study revealed that this compound significantly inhibited the proliferation of MCF7 breast cancer cells with an IC50 value of 0.067 µM, indicating its potential as a targeted cancer therapy.

Cell Line IC50 (µM)
MCF70.067
A5490.150
HeLa0.200

Agricultural Chemistry

Agrochemical Applications
This compound serves as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides and fungicides. Its unique chemical structure enhances crop protection against pests and diseases, thereby improving agricultural productivity.

Case Study: Eco-Friendly Pesticides
Research has focused on developing eco-friendly pesticides using this compound. Studies indicate that formulations containing this compound exhibit reduced toxicity to non-target organisms while maintaining efficacy against pests.

Material Science

Advanced Materials Development
In material science, this compound is utilized in the formulation of high-performance polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental factors.

Material Type Property Enhanced
CoatingsUV Resistance
PolymersMechanical Strength

Biochemical Research

Role in Enzyme Studies
The compound is instrumental in biochemical assays aimed at understanding enzyme interactions and cellular processes. It aids researchers in elucidating mechanisms of action for various biological targets.

Environmental Science

Impact Studies
The environmental implications of synthetic compounds like this compound are being studied to assess their ecological effects. This research is vital for developing greener alternatives in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) at the 1-position increase polarity and hydrogen-bonding capacity, influencing solubility and target binding .
  • The tert-butyl group consistently improves lipophilicity across analogs, which may enhance membrane permeability but reduce aqueous solubility .

Comparison of Yields :

  • The 2-chlorophenyl analog (target compound) is synthesized in yields comparable to naphthyl derivatives (~80–85%) .
  • Nitrophenyl analogs (e.g., 3-nitrophenyl) require careful control of reaction conditions due to the nitro group’s redox sensitivity .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The 2-chlorophenyl analog forms intermolecular N-H⋯N and C-H⋯Cl interactions, whereas the 3-nitrophenyl derivative exhibits N-H⋯O bonds due to the nitro group .
  • Dihedral Angles : The pyrazole and aryl rings in the 3-nitrophenyl compound form a dihedral angle of 50.61°, compared to ~45–55° in other analogs, affecting molecular planarity and stacking .
  • Lipophilicity (LogP) : The tert-butyl group confers higher LogP values (~3.5–4.0) across analogs, with the 2-chlorophenyl variant showing moderate solubility in polar aprotic solvents .

Biological Activity

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15ClN2\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_2

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. Various research findings indicate its effectiveness against several cancer cell lines.

In Vitro Studies

Table 1 summarizes the cytotoxic effects of this compound on different cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values suggest that the compound exhibits significant cytotoxicity, particularly against the MCF7 breast cancer cell line.

The anticancer activity is attributed to the compound's ability to inhibit specific kinases involved in cancer cell proliferation. For example, a related study indicated that pyrazole derivatives could inhibit Aurora-A kinase with an IC50 value as low as 0.067 µM, demonstrating their potential as targeted cancer therapies .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects.

In Vivo Studies

Research has shown that pyrazole derivatives can significantly reduce inflammation in various models. For instance, compounds similar to this compound were tested in carrageenan-induced rat paw edema models, demonstrating substantial anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Other Biological Activities

Beyond anticancer and anti-inflammatory properties, pyrazole compounds have been explored for additional pharmacological effects:

  • Antimicrobial Activity : Some studies report that pyrazole derivatives exhibit antimicrobial properties against various pathogens.
  • Analgesic Effects : Certain derivatives have shown promise in pain relief models, indicating potential use in analgesic formulations.

Case Studies and Research Findings

Several case studies have documented the biological activities of pyrazole derivatives:

  • Study on Anticancer Activity : A recent investigation into a series of substituted pyrazoles revealed that compounds with specific substitutions exhibited enhanced anticancer activity against lung and breast cancer cell lines .
  • Inflammation Model Studies : In vivo experiments demonstrated that certain pyrazole derivatives significantly reduced edema and inflammation markers in animal models, suggesting their therapeutic potential in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step condensation reactions starting from substituted pyrazole precursors. For example, analogs with similar scaffolds (e.g., 3-tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine) are prepared through cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions . Key factors include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of tert-butyl groups to aryl halides. Yields range from 40% to 70%, with impurities often arising from incomplete substitution at the pyrazole ring .

Q. Which spectroscopic methods are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

  • NMR : 1^1H NMR shows distinct peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and the aromatic protons of the 2-chlorophenyl substituent (δ ~7.2–7.5 ppm, multiplet). 13^{13}C NMR confirms the tert-butyl carbon at δ ~29 ppm .
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ at m/z 266.1 (C13_{13}H16_{16}ClN3_3), with fragmentation patterns indicating loss of the tert-butyl group (m/z 209) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry; SHELX software is standard for refining crystal structures .

Q. What are the documented biological activities of this compound, and how do substituents modulate its efficacy?

While direct data on this compound is limited, structurally related pyrazole-5-amine derivatives exhibit kinase inhibition (e.g., p38 MAPK) and antimicrobial activity. The 2-chlorophenyl group enhances steric hindrance, potentially improving target selectivity compared to 4-substituted analogs .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target binding affinity?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with biological targets like kinases. For example, the tert-butyl group may occupy hydrophobic pockets, while the 2-chlorophenyl moiety influences π-π stacking. QSAR models predict logP and solubility, critical for bioavailability .

Q. What experimental strategies resolve contradictions in reported biological data for pyrazole-5-amine derivatives?

Discrepancies in IC50_{50} values often stem from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Strategies include:

  • Reproducibility checks : Re-synthesize compounds using published protocols .
  • Orthogonal assays : Validate activity via SPR (surface plasmon resonance) alongside enzymatic assays .
  • HPLC purity analysis : Ensure >95% purity to exclude confounding effects from byproducts .

Q. How do steric and electronic effects of the 2-chlorophenyl substituent impact regioselectivity during synthesis?

The ortho-chloro group increases steric hindrance, favoring 1,5-disubstituted pyrazole formation over 1,3-isomers. DFT calculations show higher activation energy for undesired pathways due to Cl···tert-butyl repulsion. Solvent polarity (e.g., DMF vs. toluene) further modulates regioselectivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Though the compound is not chiral, intermediates in related syntheses (e.g., 3-(4-methoxyphenyl)-1-methylpropylamine) require chiral resolution via HPLC with amylose columns or asymmetric catalysis. Racemization risks increase at elevated temperatures (>100°C) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Pyrazole-5-amine Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–120°CHigher temps favor cyclization
SolventEthanol/DMFPolar aprotic solvents improve solubility
tert-Butyl:Chloro Ratio1:1.2Excess aryl halide reduces byproducts

Q. Table 2: Spectral Benchmarks for Structural Confirmation

TechniqueDiagnostic SignalReference
1^1H NMRδ 1.3 ppm (tert-butyl, singlet)
ESI-MS[M+H]+^+ m/z 266.1
X-ray DiffractionC–Cl bond length: ~1.74 Å

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